N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide

Catalog No.
S560309
CAS No.
34621-73-3
M.F
C₁₄H₂₅NO₁₁
M. Wt
383.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl...

CAS Number

34621-73-3

Product Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C₁₄H₂₅NO₁₁

Molecular Weight

383.35 g/mol

InChI

InChI=1S/C14H25NO11/c1-5(19)15-9-13(24)12(23)8(4-18)26-14(9)25-7(3-17)11(22)10(21)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7-,8-,9-,10-,11-,12-,13-,14-/m1/s1

InChI Key

WCIQTQUMKQRLKV-ZTGOBPNGSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)O)CO)O)O

Synonyms

GlcNAc-1-2-Man, N-acetylglucosaminyl-1-2-mannopyranose

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C=O)C(C(C(CO)O)O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CO)O)O

Description

The exact mass of the compound N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Molecular Structure Analysis

The key features include:

  • Central Acetamide Group (CH3CONH-): This group suggests the molecule might be an amide derivative. Amides are known for their ability to form hydrogen bonds, which can influence solubility and participate in biological interactions.
  • Polyhydroxy Chains: The presence of multiple hydroxyl groups (OH) throughout the molecule indicates it likely has high polarity and good water solubility.
  • Stereocenters: The (2S,3R,4R,5S,6R) and (2S,3S,4R,5R) designations indicate specific spatial arrangements of atoms around certain carbon centers. This chirality can be crucial for biological activity, as some molecules interact differently with biological targets depending on their 3D structure.
Understanding how the molecule interacts with biological systems would require further studies if relevant activity is discovered.

No data is available on potential toxicity, flammability, or reactivity. As with any unknown compound, it's advisable to handle it with caution following standard laboratory safety protocols.

Future Research Directions

  • Isolation and Characterization: Isolating the compound from natural sources or synthesizing it in the lab would allow for detailed characterization of its physical and chemical properties.
  • Biological Activity: Investigating potential biological functions could involve testing the compound against various targets or cell lines.

XLogP3

-5

Wikipedia

2-O-{2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}hexose

Dates

Modify: 2023-09-14

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